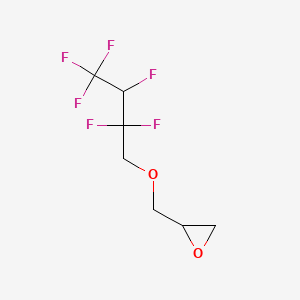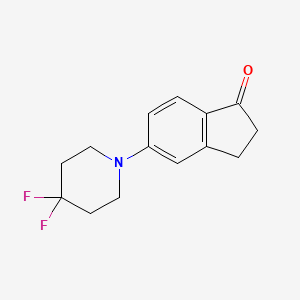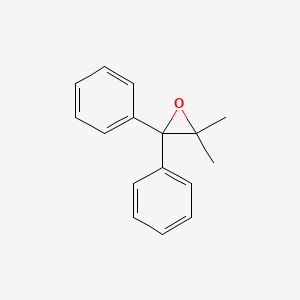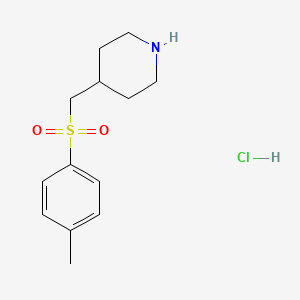
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine is a chemical compound that features a cyclobutanamine core substituted with a 2-cyclohexylethyl group and two fluorine atoms at the 3,3-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Cyclohexylethyl Group: This step involves the alkylation of the cyclobutanamine core with a 2-cyclohexylethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyclohexylethyl)naphtho[2,3-b6,7-b’]dithiophene Diimides: These compounds have similar structural features and are used in organic electronics.
2-Cyclohexylethyl bromide: A related compound used in organic synthesis.
Uniqueness
N-(2-Cyclohexylethyl)-3,3-difluorocyclobutanamine is unique due to the presence of both the cyclobutanamine core and the fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H21F2N |
|---|---|
Peso molecular |
217.30 g/mol |
Nombre IUPAC |
N-(2-cyclohexylethyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C12H21F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h10-11,15H,1-9H2 |
Clave InChI |
QABDPPGMRHUBFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCNC2CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)




![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)

